tert-Butyl {2-[(2-chloropyrimidin-4-yl)amino]ethyl}carbamate
Overview
Description
tert-Butyl {2-[(2-chloropyrimidin-4-yl)amino]ethyl}carbamate is a chemical compound with the molecular formula C11H17ClN4O2. It is known for its applications in various fields of scientific research, particularly in chemistry and biology. This compound is characterized by the presence of a tert-butyl group, a chloropyrimidine moiety, and a carbamate linkage, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl {2-[(2-chloropyrimidin-4-yl)amino]ethyl}carbamate typically involves the reaction of 2-chloropyrimidine with tert-butyl carbamate in the presence of a suitable base. The reaction is carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is usually heated to a temperature range of 50-80°C to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent product quality and high yield. The final product is purified through recrystallization or chromatography techniques to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl {2-[(2-chloropyrimidin-4-yl)amino]ethyl}carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide in the presence of acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like sodium borohydride, are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines.
Hydrolysis: The major products are the corresponding amine and carbon dioxide.
Oxidation and Reduction: Depending on the specific reaction, products can include oxidized or reduced forms of the original compound.
Scientific Research Applications
tert-Butyl {2-[(2-chloropyrimidin-4-yl)amino]ethyl}carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl {2-[(2-chloropyrimidin-4-yl)amino]ethyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity or modulating its function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2-chloropyrimidin-4-yl)carbamate
- tert-Butyl (2-chloropyridin-4-yl)carbamate
- tert-Butyl (2-chloropyrimidin-5-yl)carbamate
Uniqueness
tert-Butyl {2-[(2-chloropyrimidin-4-yl)amino]ethyl}carbamate is unique due to its specific structure, which combines a chloropyrimidine moiety with a tert-butyl carbamate group. This unique combination allows for versatile reactivity and a wide range of applications in various fields of research .
Properties
IUPAC Name |
tert-butyl N-[2-[(2-chloropyrimidin-4-yl)amino]ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4O2/c1-11(2,3)18-10(17)15-7-6-13-8-4-5-14-9(12)16-8/h4-5H,6-7H2,1-3H3,(H,15,17)(H,13,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGGSBPPRBPYNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC1=NC(=NC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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